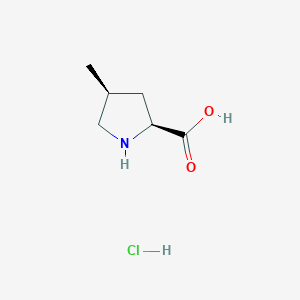

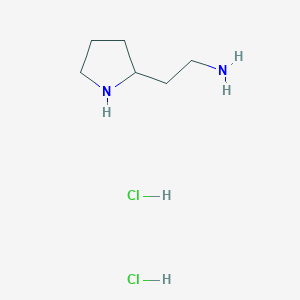

(R)-叔丁基2-(甲氧基(甲基)羰胺基)吡咯啉-1-羧酸酯

描述

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which “®-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate” is likely to be a part of, has been a subject of research. A variety of methods have been developed, including the N-heterocyclization of primary amines with diols .Molecular Structure Analysis

The molecular structure of “®-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate” is not explicitly available in the search results .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives have been studied extensively. For instance, a chiral amine-derived iridacycle complex can catalyze a borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate” are not explicitly mentioned in the search results .科学研究应用

合成和化学反应

吡咯前体在神童红素合成中:叔丁酸酯与单线态氧的反应可以产生过氧化物中间体,从而合成 α,α'-联吡咯,这是神童红素及其类似物的先驱(Wasserman 等,2004)。

氟代脯氨醇的不对称合成:(S)-叔丁基 2-(全氟烷基酰基)吡咯烷-1-羧酸酯的合成展示了一种创建氟代脯氨醇的方法,这是一类具有潜在药理学重要性的化合物(Funabiki 等,2008)。

绝对构型的测定:该化合物已被用于通过化学合成方法测定其他手性分子的绝对构型(Procopiou 等,2016)。

凡德他尼中间体的合成:它是凡德他尼合成中的关键中间体,凡德他尼是一种用于治疗某些类型癌症的药物(Wang 等,2015)。

流感神经氨酸酶抑制剂:该化合物参与流感神经氨酸酶抑制剂的合成,这对于对抗流感感染至关重要(Wang 等,2001)。

生物素合成中间体:它是生物素合成的关键中间体,生物素是一种必需的水溶性维生素,突出了它在生物合成途径中的重要性(Qin 等,2014)。

对映选择性腈阴离子环化:该化合物已用于不对称合成 N-叔丁基二取代吡咯烷,这对于创建手性分子非常重要(Chung 等,2005)。

锌配合物中的自旋相互作用:该化合物因其在八面体锌配合物中自旋相互作用中的作用而受到研究,这在材料科学和化学中具有重要意义(Orio 等,2010)。

氢键研究:它已被用来研究炔烃和酰胺中酸性质子的氢键,有助于理解分子相互作用(Baillargeon 等,2014)。

安全和危害

未来方向

The future directions in the research and development of pyrrolidine derivatives involve the development of more efficient and economical methods for their synthesis. For example, the use of inexpensive cerium and nickel catalysts enables the use of easily accessible free alcohols as operationally simple and robust carbon pronucleophiles in selective C(sp3)-C(sp2) cross-couplings with the extrusion of formaldehyde .

属性

IUPAC Name |

tert-butyl (2R)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-6-7-9(14)10(15)13(4)17-5/h9H,6-8H2,1-5H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVRHJIGNMLCHG-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2825341.png)

![4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2825343.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2825344.png)

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2825345.png)

![1,6-dimethyl-4-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2825347.png)

![N-(3-acetylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide](/img/structure/B2825354.png)

![2,11-Dioxadispiro[2.0.54.43]tridecane](/img/structure/B2825357.png)

![1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole](/img/structure/B2825358.png)